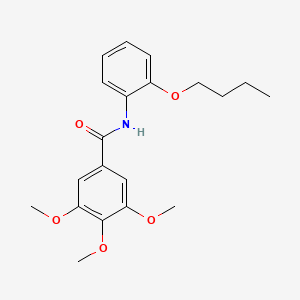
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide, also known as BPTM, is a chemical compound that has been studied extensively for its potential therapeutic applications. BPTM belongs to a class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell division and proliferation. N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties. N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide is that it has been shown to have potent anticancer activity, making it a promising candidate for further study as a chemotherapeutic agent. However, one limitation of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective analogs of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide, which may have improved therapeutic potential. Another area of interest is the study of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide's effects on other cellular processes, such as cell migration and angiogenesis. Additionally, N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide may have potential as a tool for studying the role of topoisomerase II in cancer and other diseases.
Méthodes De Synthèse
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-butoxyaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product can then be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications, particularly as an anticancer agent. Several studies have shown that N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-5-6-11-26-16-10-8-7-9-15(16)21-20(22)14-12-17(23-2)19(25-4)18(13-14)24-3/h7-10,12-13H,5-6,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCWQMUOHHEVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Butoxyphenyl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)
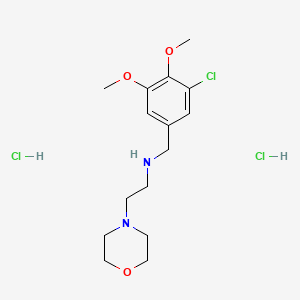


![N,6-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5296318.png)
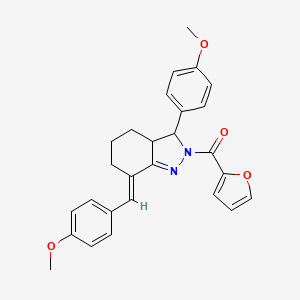
![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)
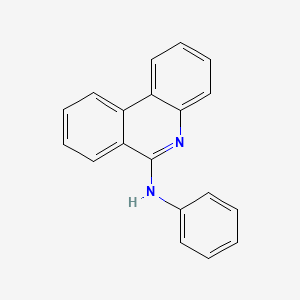
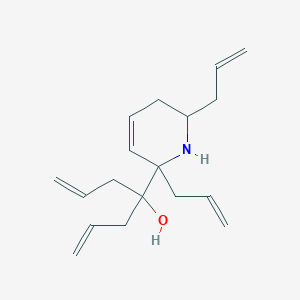
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)
![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)